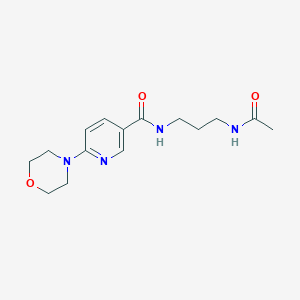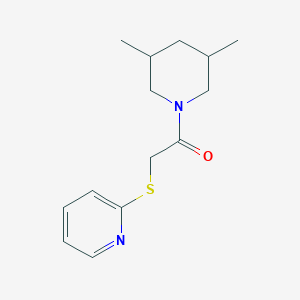
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine, also known as PEP005, is a synthetic compound that has been extensively studied for its potential therapeutic applications in the treatment of various diseases. PEP005 is a member of the family of compounds known as piperazine derivatives, which have been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as cancer, psoriasis, and actinic keratosis. In cancer, this compound has been found to induce apoptosis in cancer cells by activating the protein kinase C (PKC) pathway. In psoriasis, this compound has been shown to inhibit the proliferation of keratinocytes and reduce inflammation. In actinic keratosis, this compound has been found to induce cell death in abnormal cells and promote the regeneration of healthy skin cells.
Mécanisme D'action
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine exerts its biological activity by binding to and activating the PKC pathway, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. This compound binds to the regulatory domain of PKC and induces a conformational change that activates the enzyme. Activated PKC then phosphorylates various downstream targets, leading to the induction of apoptosis or other cellular responses.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis in cancer cells, inhibit the proliferation of keratinocytes, and promote the regeneration of healthy skin cells. In addition, this compound has been shown to reduce inflammation and improve wound healing. However, this compound also has some limitations in terms of its toxicity and potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine has several advantages for lab experiments, including its well-characterized mechanism of action, availability of synthetic methods, and extensive literature on its biological activity. However, this compound also has some limitations, including its toxicity and potential side effects, which require careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its molecular mechanism of action. In addition, further studies are needed to optimize the formulation and delivery of this compound for clinical use.
Méthodes De Synthèse
1-(4-Ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine is synthesized by a multi-step process that involves the reaction of 4-pyridin-2-ylpiperazine with 4-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography and characterized by various spectroscopic methods such as NMR and mass spectrometry.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)sulfonyl-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-2-15-6-8-16(9-7-15)23(21,22)20-13-11-19(12-14-20)17-5-3-4-10-18-17/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSYZIBECSUWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-phenylpiperazine-1-carbonyl)benzoate](/img/structure/B7498240.png)

![N-[2-[(dimethylamino)methyl]phenyl]-2-methylpropanamide](/img/structure/B7498259.png)

![1-[(6-Fluoroquinolin-8-yl)methyl]pyridin-2-one](/img/structure/B7498268.png)
![1-benzyl-N-[4-(2-methylphenyl)-1,3-thiazol-2-yl]triazole-4-carboxamide](/img/structure/B7498270.png)
![N-[2-[[2-(3,5-dimethylpyrazol-1-yl)acetyl]amino]ethyl]-3-methoxybenzamide](/img/structure/B7498278.png)
![1-[4-(3-Methylbenzoyl)-1,4-diazepan-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7498293.png)
![N-[[4-(diethylcarbamoyl)phenyl]methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7498296.png)
![2-(1-adamantyl)-N-[2-oxo-2-[(2-oxo-3H-1,3-benzoxazol-5-yl)amino]ethyl]acetamide](/img/structure/B7498305.png)
![Methyl 2-[cyclohexylcarbamoyl(methyl)amino]acetate](/img/structure/B7498308.png)
![3-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-5-thiophen-3-yl-1,2,4-oxadiazole](/img/structure/B7498320.png)

![3-bromo-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7498329.png)
